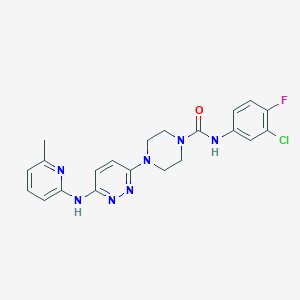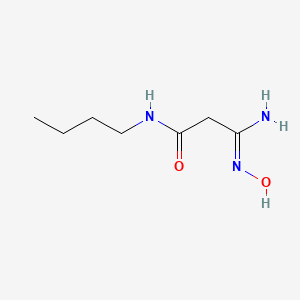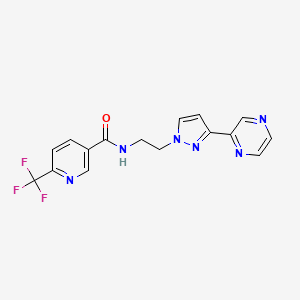
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a scalable N-trifluoromethylative cyclization strategy has been reported to construct N-CF3 tetrazoles/imidazoles/1,2,3-triazoles. N-CF3 nitrilium derivatives are obtained via the N-trifluoromethylation of nitriles and well used as NCF3-containing synthons in 1,3-dipolar cyclizations .Applications De Recherche Scientifique
Structural and Energetic Analysis
Research on the structural and energetic analysis of molecular assemblies involving nicotinamide derivatives reveals insights into recognition patterns and crystal lattice energetic features. These studies are crucial for understanding the interactions at the molecular level, which can inform the design of new compounds with specific properties (Jarzembska et al., 2017).
Biological Applications
Several studies have explored the biological applications of nicotinamide derivatives, including their role in the NAD+ salvage pathway, which is critical for cell viability and has implications for treating several pathogenic organisms. The absence of nicotinamidase, an enzyme involved in this pathway, in humans makes it a potential drug target (Zapata-Pérez et al., 2016).
Antimicrobial and Antifungal Activities
Compounds derived from nicotinamide have been tested for their antimicrobial and antifungal activities, showing potential as therapeutic agents against various bacterial and fungal pathogens. These studies highlight the importance of structural modifications to enhance biological activity (Hassan, 2013).
Synthesis and Characterization
The synthesis and characterization of new derivatives have been a focus of research, aiming to understand the properties and potential applications of these compounds. These studies are foundational for developing new drugs and materials with specific functionalities (Küçükgüzel et al., 2013).
Mechanistic Insights
Investigations into the mechanisms of action of these compounds, including their interactions with biological targets, are critical for designing more effective and targeted therapies. Understanding the biochemical pathways affected by these compounds can lead to the development of novel therapeutic strategies (Seiner et al., 2010).
Propriétés
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)14-2-1-11(9-23-14)15(26)22-6-8-25-7-3-12(24-25)13-10-20-4-5-21-13/h1-5,7,9-10H,6,8H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNOUAAFKDZMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
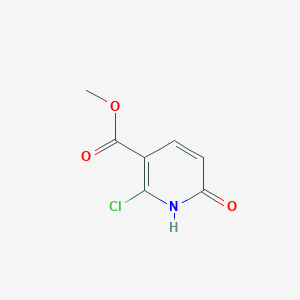
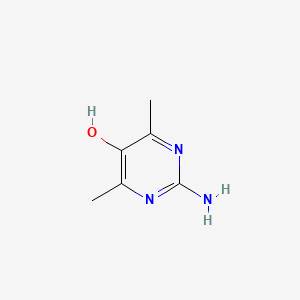
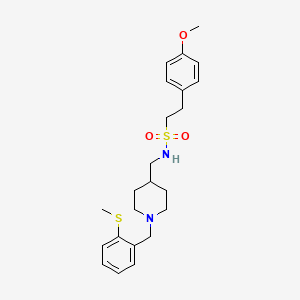
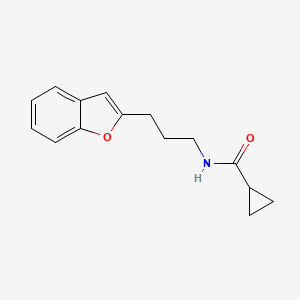
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
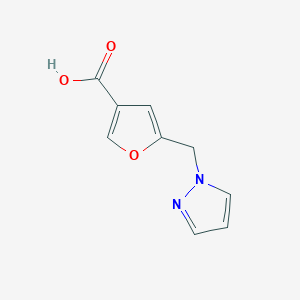
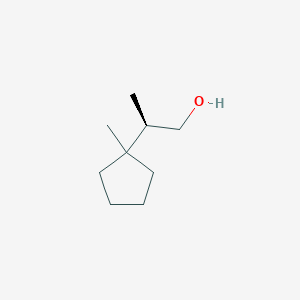
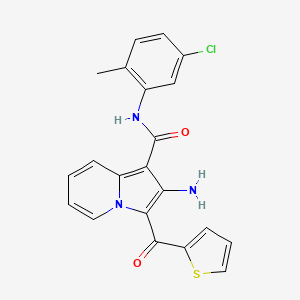
![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
